molecular formula C14H14N4O4 B4300396 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No. B4300396
M. Wt: 302.29 g/mol
InChI Key: ULEGEYRULHFLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one, also known as MDBO-247, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one's mechanism of action is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and play a role in epilepsy.
Biochemical and physiological effects:
2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of amyloid-beta accumulation in the brain, and the modulation of GABA receptor activity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and reduce seizure frequency and severity in animal models of epilepsy. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its safety and efficacy in clinical trials. Additionally, 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one's potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease, should be explored.

Scientific Research Applications

2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In Alzheimer's disease research, 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has been shown to improve cognitive function and reduce amyloid-beta accumulation in mouse models. In epilepsy research, 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has been found to reduce seizure frequency and severity in animal models.

properties

IUPAC Name

2-[5-(4-methoxyphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-20-9-4-2-8(3-5-9)13-15-16-17-18(13)10-6-11(19)14-21-7-12(10)22-14/h2-5,10,12,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEGEYRULHFLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2C3CC(=O)C4OCC3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.1]octan-4-one, 2-[5-(4-methoxyphenyl)tetrazol-1-yl]-6,8-dioxa-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

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